![molecular formula C17H18ClN5O2 B535878 5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)
5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMV675968 is a novel potent and selective inhibitor of Acinetobacter baumannii growth through targeting dihydrofolate reductase (AbDHFR), also showing anti-cryptosporidiosis activity and being active against M. tuberculosis.
Wissenschaftliche Forschungsanwendungen
Inhibition of Dihydrofolate Reductase and Antitumor Effects
Compounds structurally similar to 5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine have been studied for their ability to inhibit dihydrofolate reductase, which is crucial in cell growth. Notably, some analogs demonstrated inhibitory effects comparable to methotrexate and showed broad antitumor effects in murine models, indicating potential applications in cancer treatment (Bertino, Sawicki, Moroson, Cashmore, & Elslager, 1979).
Antimalarial and Antibacterial Properties
Related compounds have been synthesized and evaluated for antimalarial and antibacterial activities. While some did not show significant suppressive activity against Plasmodium berghei in mice, others, especially those with certain structural modifications, exhibited activity against bacterial strains like Streptococcus faecalis (Johnson, Elslager, & Werbel, 1979).
Antitumor and Antimalarial Activities of Modified Compounds
Further research on similar quinazoline derivatives has demonstrated both antimalarial and antitumor properties. Specific modifications in the benzylamino group of these compounds have led to enhanced efficacy against leukemia cells, suggesting a promising area for developing new therapeutic agents (Zhou et al., 1989).
Targeted Synthesis for Gastrointestinal Adenocarcinoma
Studies on quinazoline analogues of folic acid have shown that chloro-substituted compounds, particularly those with a 2,4-diamino configuration, exhibited superior growth inhibitory potency against human gastrointestinal adenocarcinoma cell lines (Hynes, Kumar, Tomažič, & Washtien, 1987).
Exploration for Antimalarial Drug Leads
Recent studies have focused on the synthesis and evaluation of different quinazoline derivatives for their antimalarial activity. This includes the discovery of specific compounds with high antimalarial activity, highlighting the potential of these derivatives as promising drug leads (Mizukawa et al., 2021).
Eigenschaften
Produktname |
5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine |
|---|---|
Molekularformel |
C17H18ClN5O2 |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
5-Chloro-6-(((2,5-dimethoxyphenyl)amino)methyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C17H18ClN5O2/c1-24-10-4-6-13(25-2)12(7-10)21-8-9-3-5-11-14(15(9)18)16(19)23-17(20)22-11/h3-7,21H,8H2,1-2H3,(H4,19,20,22,23) |
InChI-Schlüssel |
KEPKKUKRTDFXHZ-UHFFFAOYSA-N |
SMILES |
NC1=NC(N)=C2C(Cl)=C(CNC3=CC(OC)=CC=C3OC)C=CC2=N1 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NCC2=C(C3=C(C=C2)N=C(N=C3N)N)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MMV675968; MMV-675968; MMV 675968 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-Methoxyphenyl)ethynyl]-6-methylpyridine](/img/structure/B535857.png)
![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
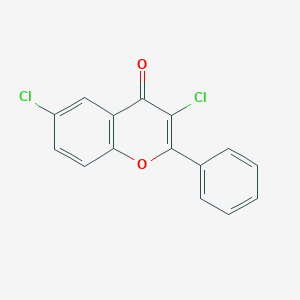
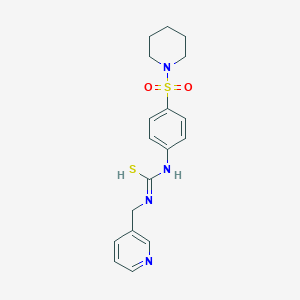
![3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]-N-[(7-oxo-1H-1,8-naphthyridin-2-yl)methyl]propanamide](/img/structure/B536677.png)
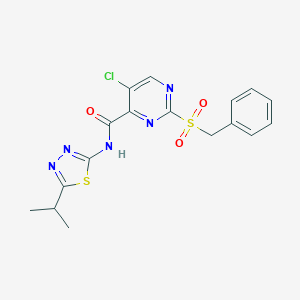
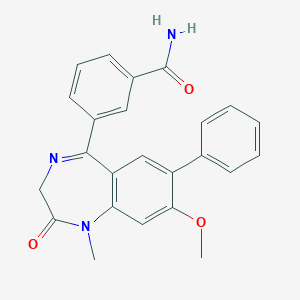
![4-[1-Butyl-4-(4-chlorophenyl)-4-hydroxypiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one;iodide](/img/structure/B537403.png)
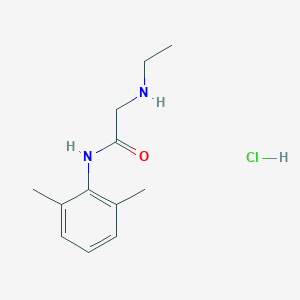
![N,N'-bis[[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]pentanediamide](/img/structure/B537568.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B537580.png)
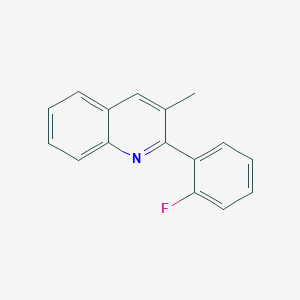
![2'-[(6-Oxo-5,6-Dihydrophenanthridin-3-Yl)carbamoyl][1,1'-Biphenyl]-2-Carboxylic Acid](/img/structure/B537674.png)
![[2-[(Dimethylamino)methyl]phenyl]methyl 2-chloro-4-nitrobenzoate;hydrochloride](/img/structure/B537689.png)